molecular formula C9H11NO3 B8638151 2,3,6-Trimethyl-4-nitrophenol

2,3,6-Trimethyl-4-nitrophenol

Cat. No.: B8638151
M. Wt: 181.19 g/mol
InChI Key: NKOCMNXLDSIDQC-UHFFFAOYSA-N
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Description

Contextualization of Nitrophenolic Compounds in Chemical Science

Nitrophenolic compounds, characterized by a phenol (B47542) ring substituted with one or more nitro groups, are a significant class of organic molecules in chemical science. wikipedia.orgnih.gov These compounds serve as crucial intermediates in the synthesis of a wide array of products, including dyes, pesticides, and pharmaceuticals. nih.govrsc.org The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the aromatic ring imparts unique chemical reactivity and physical properties to these molecules. quora.com For instance, 4-nitrophenol (B140041) is a well-known pH indicator, exhibiting a color change from colorless to yellow as the pH transitions from acidic to alkaline. wikipedia.org This property is attributed to the deprotonation of the phenolic hydroxyl group. wikipedia.org Furthermore, nitrophenols are recognized as environmental pollutants, with some, like 4-nitrophenol, being classified as hazardous due to their potential harm to living organisms. bohrium.comacs.org

Historical Perspectives on the Synthesis and Characterization of Substituted Nitrophenols

The synthesis of substituted nitrophenols has a long history, with nitration being the primary method for their preparation. nih.gov This typically involves the reaction of a phenol or a substituted phenol with nitric acid. nih.govquora.com Historically, controlling the regioselectivity of the nitration to obtain specific isomers, such as ortho- or para-nitrophenols, has been a significant challenge. paspk.org Early methods often resulted in mixtures of isomers that were difficult to separate. quora.com Over time, various strategies have been developed to improve selectivity, including the use of different nitrating agents, catalysts, and reaction conditions. For example, the use of phase-transfer catalysts has been shown to afford highly selective nitration of phenols under mild conditions. acs.org The characterization of these compounds has also evolved, with modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography providing detailed structural information. chemicalbook.comacs.org

The Significance of 2,3,6-Trimethyl-4-nitrophenol within Contemporary Chemical Research

Within the broad class of nitrophenols, this compound holds particular interest in contemporary chemical research. Its specific substitution pattern, with three methyl groups and a nitro group on the phenol ring, influences its reactivity and potential applications. This compound and its isomers are valuable building blocks in organic synthesis. For instance, 2,3,6-trimethylphenol (B1330405) is a key intermediate in the synthesis of Vitamin E. google.com The nitrated version, this compound, can be a precursor to other functionalized trimethylphenols. Research has also explored the catalytic oxygenation of 2,3,6-trimethylphenol to produce trimethyl-p-benzoquinone, a reaction catalyzed by copper(II) chloride. lookchem.com

Below is a data table summarizing some of the key physical and chemical properties of this compound and a related compound, 2,3-dimethyl-4-nitrophenol.

PropertyThis compound2,3-Dimethyl-4-nitrophenol
CAS Number 92892-04-1 bldpharm.com19499-93-5 nih.gov
Molecular Formula C9H11NO3 bldpharm.comC8H9NO3 nih.gov
Molecular Weight 181.19 g/mol glpbio.com167.16 g/mol nih.gov
Melting Point Not available125°C lookchem.com

Note: Data for this compound is limited in publicly available literature. The table will be updated as more information becomes available.

Emerging Research Trajectories for this compound

Emerging research on nitrophenolic compounds, including those with multiple alkyl substituents like this compound, is heading in several promising directions. One key area is the development of advanced catalytic systems for their synthesis and transformation. This includes the use of nanomaterials as highly efficient and selective catalysts for nitration and reduction reactions. ucf.edumdpi.com For example, gold and silver nanoparticles have demonstrated catalytic activity in the reduction of nitrophenols. ucf.eduresearchgate.net Another area of focus is their potential application in materials science. The structural features of substituted nitrophenols could be exploited in the design of new polymers and functional materials. Furthermore, there is growing interest in the environmental fate and remediation of nitrophenolic compounds, driving research into novel detection methods and degradation pathways. bohrium.comacs.org The development of biosensors and advanced oxidation processes are part of this effort to address the environmental impact of these chemicals. researchgate.net

Scope and Objectives of the Present Research Synthesis on this compound

This research synthesis aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objective is to consolidate the existing scientific knowledge regarding its properties and synthesis, drawing from authoritative sources. This article will strictly adhere to the outlined structure, focusing solely on the specified topics to provide a clear and concise scientific summary. By contextualizing the compound within the broader field of nitrophenols and highlighting its specific characteristics, this synthesis serves as a foundational resource for researchers interested in this particular molecule and its potential applications in chemical science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2,3,6-trimethyl-4-nitrophenol

InChI

InChI=1S/C9H11NO3/c1-5-4-8(10(12)13)6(2)7(3)9(5)11/h4,11H,1-3H3

InChI Key

NKOCMNXLDSIDQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 2,3,6 Trimethyl 4 Nitrophenol

Classical Approaches to 2,3,6-Trimethyl-4-nitrophenol Synthesis

Traditional synthetic routes to this compound rely on electrophilic aromatic substitution, a cornerstone of organic chemistry. These methods typically involve the use of strong mineral acids and nitrating agents to introduce the nitro (NO₂) group onto the aromatic nucleus of the precursor molecule.

Nitration Reactions of Substituted Phenols Precursors to this compound

The primary precursor for the synthesis of this compound is 2,3,6-trimethylphenol (B1330405). The reaction is a classic electrophilic aromatic nitration. In this process, a nitrating agent, typically nitric acid, is used to generate the electrophilic nitronium ion (NO₂⁺). This ion is then attacked by the electron-rich aromatic ring of 2,3,6-trimethylphenol.

Phenols, in general, are highly activated substrates for electrophilic substitution, often reacting under milder conditions than benzene (B151609) itself. The reaction with dilute nitric acid at low temperatures is often sufficient to produce mononitrated products. paspk.org The use of a mixture of concentrated nitric acid and sulfuric acid, a more potent nitrating system, can also be employed, though it increases the risk of oxidation and the formation of byproducts. crimsonpublishers.com

Regioselectivity and Ortho/Para-Directing Effects in Nitration for this compound Formation

The formation of this compound as the exclusive major product is a direct consequence of the powerful directing effects of the substituents on the precursor ring. In electrophilic aromatic substitution, the regiochemical outcome is dictated by the ability of existing substituents to stabilize the intermediate carbocation (the arenium ion).

The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing substituent. It donates electron density to the aromatic ring through resonance, particularly at the ortho and para positions. The three methyl (-CH₃) groups are also activating, ortho-, para-directing substituents through an inductive effect and hyperconjugation.

In the 2,3,6-trimethylphenol molecule:

The hydroxyl group at position 1 strongly directs substitution to positions 2, 4, and 6.

The methyl groups at positions 2, 3, and 6 further activate the ring.

Positions 2 and 6 (ortho to the hydroxyl group) are sterically blocked by methyl groups.

Position 4 (para to the hydroxyl group) is unsubstituted and highly activated by the combined electronic effects of the hydroxyl group and the flanking methyl groups.

Consequently, the electrophilic attack by the nitronium ion occurs almost exclusively at the C4 position, leading to the highly regioselective formation of this compound.

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

Optimizing the reaction conditions is crucial to maximize the yield and purity of the desired product while minimizing side reactions, such as oxidation or the formation of polysubstituted byproducts. Key parameters that are typically adjusted include temperature, reaction time, and the nature of the nitrating agent and solvent.

For the nitration of phenols, lower temperatures are generally preferred to control the exothermic nature of the reaction and suppress oxidative degradation. paspk.org The choice of solvent can also influence the outcome; for instance, using a less polar solvent can sometimes moderate the reaction's reactivity. The concentration of nitric acid is a critical factor; using dilute nitric acid can favor mononitration, whereas concentrated acids may lead to unwanted side products. paspk.org

Table 1: Illustrative Conditions for Classical Nitration of Phenolic Compounds
Phenolic SubstrateNitrating AgentCatalyst/SolventTemperature (°C)Reaction TimeReported Yield of Mononitro-Product(s)Reference
Phenol (B47542)Dilute HNO₃Water201 hr91% (total o/p isomers) paspk.org
p-CresolHNO₃ / ZnCl₂Ethyl Acetate (Ultrasonic)Room Temp.10 min85% researchgate.net
PhenolNH₄NO₃ / KHSO₄Acetonitrile (B52724)Reflux6 hr75% dergipark.org.tr
4-Hydroxybenzoic acidHNO₃ / ZnCl₂Ethyl Acetate (Ultrasonic)Room Temp.30 min80% researchgate.net

Advanced and Green Synthetic Strategies for this compound

In response to the environmental impact of classical methods, which often use corrosive acids and produce significant waste, advanced and "green" synthetic strategies have been developed. These methodologies focus on the use of catalysts to improve efficiency, selectivity, and sustainability.

Catalytic Nitration Methodologies for this compound Production

Modern approaches to nitration increasingly utilize solid acid catalysts, which offer advantages such as easier separation, reusability, and reduced corrosion and waste. These catalysts can facilitate the generation of the nitronium ion under milder conditions than traditional mixed-acid systems.

Examples of solid acid catalysts employed for the nitration of phenols include:

Zeolites: Materials like Zeolite H-beta have been shown to be active catalysts for the nitration of phenol with dilute nitric acid, often in organic solvents like carbon tetrachloride. These processes can be clean, environmentally friendly, and offer simpler workup procedures. researchgate.net

Clays (B1170129) and Supported Catalysts: Montmorillonite clays and other supports impregnated with metal nitrates (e.g., bismuth nitrate) can catalyze the nitration of phenols efficiently. ias.ac.in

Inorganic Acidic Salts: Combinations of reagents like sodium nitrate (B79036) with solid acidic salts such as magnesium bisulfate (Mg(HSO₄)₂) on wet silica (B1680970) can act as a solid equivalent of nitric acid, allowing for nitration under heterogeneous and mild conditions.

These catalytic systems are designed to enhance regioselectivity and are well-suited for the selective para-nitration of precursors like 2,3,6-trimethylphenol, where the para position is open and activated.

Table 2: Examples of Catalytic Nitration Methods for Phenolic Compounds
Catalyst SystemNitrating AgentSubstrateKey Advantage(s)Reference
Zeolite H-betaDilute HNO₃PhenolClean, reusable catalyst, simple workup researchgate.net
γ-AluminaDilute HNO₃PhenolHigh ortho-selectivity, mild conditions crimsonpublishers.com
KHSO₄NH₄NO₃PhenolsInexpensive, easy to handle, green reagent dergipark.org.tr
Bismuth Nitrate on Montmorillonite KSFHNO₃PhenolSupported catalyst, efficient at room temperature ias.ac.in

Enzymatic and Biocatalytic Approaches to this compound

Biocatalysis represents an emerging frontier in green chemistry, utilizing enzymes to perform chemical transformations with high specificity under mild, aqueous conditions. For the synthesis of nitrophenols, certain oxidative enzymes have shown promise.

Peroxidases, such as soybean peroxidase (SBP) and horseradish peroxidase (HRP), can catalyze the nitration of various phenolic compounds. researchgate.netresearchgate.net These enzymatic reactions typically use hydrogen peroxide (H₂O₂) as an oxidant and a simple nitrite (B80452) salt (e.g., sodium nitrite) as the nitrogen source. The reaction proceeds under ambient temperatures and near-neutral pH, making it suitable for complex molecules with sensitive functional groups. researchgate.net While research has demonstrated the nitration of substrates like m-cresol (B1676322) and other substituted phenols, the direct application to 2,3,6-trimethylphenol is a logical extension of this technology. researchgate.net This approach avoids harsh acids and toxic reagents, aligning perfectly with the principles of green chemistry. dtic.mil

Photochemical and Electrochemical Synthesis Routes to this compound

Alternative energy sources like light and electricity offer novel pathways for the synthesis of nitroaromatic compounds, potentially providing greener and more selective methods compared to traditional nitration.

Photochemical Synthesis: The photochemical nitration of phenols, while not extensively documented for 2,3,6-trimethylphenol specifically, can be achieved through the irradiation of nitrate or nitrite ions in aqueous solutions. nih.gov This process generates a variety of nitrating agents, including nitrogen dioxide radicals (•NO2), which can then react with activated aromatic compounds like phenols. nih.gov

The key steps in the photonitration of a phenol in the presence of nitrate (NO₃⁻) or nitrite (NO₂⁻) ions are:

Photolysis: UV irradiation of nitrate or nitrite generates hydroxyl radicals (•OH) and nitrogen oxides. nih.gov

Nitrating Agent Formation: The interaction of these initial photoproducts leads to the formation of the primary nitrating agent, •NO₂. nih.gov

Electrophilic Attack: The nitrogen dioxide radical attacks the electron-rich aromatic ring of the phenol. For 2,3,6-trimethylphenol, this attack would be directed to the vacant para-position (C4), which is highly activated by the hydroxyl group.

Product Formation: Subsequent reaction steps lead to the formation of the corresponding nitrophenol.

The efficiency of photonitration can be influenced by factors such as pH, with acidic conditions generally enhancing the reaction rate. nih.gov It is important to note that this method can lead to a mixture of products, including hydroxylated and coupled derivatives, alongside the desired nitro compound. researchgate.net

Electrochemical Synthesis: Electrochemical methods provide an alternative route for nitration, replacing traditional chemical oxidants with electricity. A general method for the electrochemical nitration of phenols involves the anodic oxidation of a nitrite source, such as tetrabutylammonium (B224687) nitrite (NBu₄NO₂), in an undivided or divided electrolysis cell using inert electrodes like graphite. nih.govuni-mainz.de

The proposed mechanism for this process involves:

Anodic Oxidation: Nitrite ions (NO₂⁻) are oxidized at the anode to generate nitrogen dioxide (•NO₂). nih.gov

Radical Reaction: The generated •NO₂ radical then reacts with the phenol substrate.

Product Formation: The reaction proceeds to yield the nitrophenol product.

The choice of solvent and additives is crucial for success. For instance, the use of 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP) in acetonitrile has been shown to significantly improve reaction yields by controlling the reaction environment through hydrogen bonding. nih.govuni-mainz.de While this methodology has been demonstrated for a range of phenols with yields up to 88%, its specific application to 2,3,6-trimethylphenol has not been detailed in the available literature. nih.gov It is worth noting that electrochemical methods have also been explored for the oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethylbenzoquinone and 2,3,5-trimethylhydroquinone, indicating the electrochemical reactivity of the parent phenol at the anode. google.com

Flow Chemistry and Continuous Processing for this compound

Flow chemistry, particularly using microreactors, offers significant advantages for highly exothermic and rapid reactions like nitration. beilstein-journals.org The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to enhanced safety, better process control, higher yields, and improved selectivity compared to traditional batch processes. researchgate.netbeilstein-journals.org

While a specific continuous flow synthesis for this compound is not prominently documented, the principles of flow nitration of other activated aromatics can be readily applied. researchgate.netgoogle.com A plausible continuous process would involve:

System Setup: Two separate inlet streams, one containing 2,3,6-trimethylphenol dissolved in a suitable solvent and the other containing the nitrating agent (e.g., a mixture of nitric and sulfuric acid), would be continuously pumped into a micromixer.

Mixing and Reaction: The streams are intensely mixed, initiating the rapid nitration reaction within a temperature-controlled microreactor or tubular reactor. beilstein-journals.org Residence times are typically very short, often on the order of seconds to minutes. rsc.org

Quenching: The reaction mixture exiting the reactor is continuously quenched by mixing with a stream of water or a basic solution to stop the reaction and neutralize the acid catalyst.

Work-up: The product can then be isolated through continuous liquid-liquid extraction and solvent removal.

Mechanistic Elucidation of this compound Formation Pathways

The formation of this compound occurs via an electrophilic aromatic substitution (SEAr) mechanism, a cornerstone reaction in organic chemistry. unacademy.com The reaction is typically initiated by the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich phenol ring. masterorganicchemistry.com

Investigation of Reaction Intermediates in this compound Synthesis

The key intermediate in the electrophilic nitration of aromatic compounds is a resonance-stabilized carbocation known as the arenium ion , or Wheland intermediate . colab.wschegg.com In the nitration of 2,3,6-trimethylphenol, the nitronium ion attacks the aromatic ring, temporarily disrupting its aromaticity.

Attack at the C4 (para) position is strongly favored. This leads to the formation of a specific Wheland intermediate where the positive charge is delocalized across the ring and, crucially, onto the oxygen atom of the hydroxyl group. The participation of the oxygen's lone pair electrons provides a particularly stable resonance contributor, significantly lowering the activation energy for para-substitution compared to meta-substitution. youtube.com

Kinetic Studies of Nitration Reactions Leading to this compound

The rate of nitration is highly dependent on several factors:

Acid Concentration: In mixed-acid systems, the concentration of sulfuric acid is critical as it facilitates the formation of the active electrophile, NO₂⁺. beilstein-journals.org

Temperature: As with most chemical reactions, the rate increases with temperature. However, higher temperatures can also lead to decreased selectivity and the formation of oxidation byproducts. corning.com

Substrate Reactivity: Phenols are highly activated substrates, and the presence of three additional electron-donating methyl groups makes 2,3,6-trimethylphenol extremely reactive towards electrophilic attack, leading to very high reaction rates.

Kinetic modeling is a powerful tool for optimizing continuous flow nitration processes, allowing for the prediction of conversion and yield based on parameters like residence time, temperature, and reagent concentrations. beilstein-journals.org

Solvent Effects and Their Influence on this compound Formation

The choice of solvent can profoundly impact the rate and regioselectivity (the ortho-to-para product ratio) of phenol nitration. nih.govijcce.ac.irdergipark.org.tr Solvents influence the reaction by solvating the reactants and intermediates and by affecting the nature and reactivity of the nitrating agent itself. acs.org

The table below summarizes the observed effects of different solvents on the nitration of other phenols, which can be extrapolated to understand their potential influence on the synthesis of this compound.

SolventTypical Observations in Phenol NitrationPotential Influence on this compound Synthesis
Protic Solvents (e.g., Ethanol, Acetic Acid)Can hydrogen-bond with the reactants and may participate in the reaction. Acetic acid is a common solvent for nitration. ijcce.ac.irLikely to support the reaction, though may affect the activity of the nitrating agent.
Aprotic Polar Solvents (e.g., Acetonitrile, DMSO, DMF)Can significantly alter reaction rates and selectivity. Acetonitrile often gives good yields. dergipark.org.tr DMSO can lead to slower but highly selective reactions. nih.govCould be used to control the reaction rate and maximize the yield of the desired para-nitro product.
Halogenated Solvents (e.g., Dichloromethane, Chloroform)Commonly used due to their inertness. Often provide good yields but may require careful control to avoid byproducts. nih.govdergipark.org.trA standard choice for achieving high conversion, with optimization needed to suppress side reactions.
Aprotic Nonpolar Solvents (e.g., Diethyl Ether, THF)Can provide high selectivity by minimizing side reactions. THF has been shown to be both fast and selective in certain nitration systems. nih.govMay offer a pathway to a very clean reaction with high selectivity for the 4-nitro isomer.

Stereoelectronic Considerations in the Synthesis of this compound

The high regioselectivity observed in the nitration of 2,3,6-trimethylphenol to form the 4-nitro isomer is a direct consequence of the powerful stereoelectronic effects exerted by the substituents on the aromatic ring. dergipark.org.trresearchgate.net

Electronic Effects:

Hydroxyl (-OH) Group: The -OH group is a very strong activating group. Through resonance, its lone pair of electrons are delocalized into the benzene ring, significantly increasing the electron density at the ortho and para positions. youtube.com This makes these positions highly susceptible to attack by the electron-deficient nitronium ion (NO₂⁺).

Methyl (-CH₃) Groups: The three methyl groups are also activating groups. They donate electron density to the ring through a combination of the inductive effect and hyperconjugation. This further enhances the nucleophilicity of the aromatic ring.

Steric Effects:

Positional Analysis:

Ortho positions (C2, C6): These positions are electronically activated by the -OH group. However, they are already occupied by methyl groups, physically blocking any electrophilic attack.

Meta positions (C3, C5): The C3 position is occupied by a methyl group. The C5 position is electronically less activated compared to the ortho and para sites. Furthermore, the C5 position is sterically hindered by the adjacent methyl group at C6.

Para position (C4): This position is electronically the most activated site due to the powerful resonance effect of the para-hydroxyl group. It is also sterically unhindered, making it the most favorable point for electrophilic attack.

The convergence of strong electronic activation from the hydroxyl and methyl groups, combined with the steric blocking of the ortho positions, directs the incoming nitro group almost exclusively to the C4 position. This results in the highly regioselective formation of this compound.

Advanced Spectroscopic and Structural Elucidation of 2,3,6 Trimethyl 4 Nitrophenol

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 2,3,6-Trimethyl-4-nitrophenol

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is the first step in its structural elucidation in solution.

Based on the structure of this compound, the following signals would be expected in its ¹H and ¹³C NMR spectra. The aromatic region of the ¹H NMR spectrum would show a single proton signal, corresponding to the hydrogen at the C5 position. The three methyl groups at positions 2, 3, and 6 would each give rise to a distinct singlet, with their chemical shifts influenced by their position relative to the hydroxyl and nitro groups. The hydroxyl proton would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

In the ¹³C NMR spectrum, nine distinct signals would be anticipated: six for the aromatic carbons and three for the methyl carbons. The chemical shifts of the aromatic carbons are influenced by the electron-donating hydroxyl group and the electron-withdrawing nitro group, as well as the methyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-OHVariableC1: ~150-160
C2-CH₃~2.2-2.4C2: ~125-135
C3-CH₃~2.1-2.3C3: ~130-140
C4-NO₂-C4: ~140-150
C5-H~7.0-7.5C5: ~120-130
C6-CH₃~2.3-2.5C6: ~120-130
2-CH₃-~15-20
3-CH₃-~15-20
6-CH₃-~15-20

Note: These are estimated chemical shift ranges and can vary based on the solvent and experimental conditions.

Advanced 1D and 2D NMR Techniques for Structural Confirmation (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify scalar-coupled protons. For this compound, a key correlation would be expected between the aromatic proton at C5 and any neighboring protons, although in this fully substituted ring, only long-range couplings might be observable.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would show cross-peaks connecting the C5-H proton to the C5 carbon, and the protons of each methyl group to their respective carbon atoms. This allows for the direct assignment of the carbon signals attached to protons.

Conformational Analysis and Dynamic Processes of this compound in Solution

The presence of bulky methyl groups and a nitro group adjacent to the hydroxyl group can lead to restricted rotation around the C-O and C-N bonds. Variable temperature (VT) NMR studies could provide insights into these dynamic processes. Changes in the line shapes of the NMR signals as a function of temperature can be used to determine the energy barriers for these rotations. Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could reveal through-space proximity between protons, providing information about the preferred conformation of the molecule in solution. For example, NOE correlations between the protons of the 2-methyl group and the hydroxyl proton could indicate a specific orientation of the hydroxyl group.

Probing Intermolecular Interactions of this compound via NMR

The hydroxyl and nitro groups of this compound are capable of forming intermolecular hydrogen bonds. NMR spectroscopy can be used to study these interactions. Concentration-dependent ¹H NMR studies can reveal the presence of intermolecular hydrogen bonding, as the chemical shift of the hydroxyl proton will typically shift downfield upon increasing concentration due to the formation of hydrogen-bonded aggregates. The use of different solvents with varying hydrogen bonding capabilities can also provide information about the strength of these interactions.

Vibrational Spectroscopy for Functional Group Analysis of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their chemical environment.

Fourier-Transform Infrared (FTIR) Spectroscopy for Identifying Key Functional Groups in this compound

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Table 2: Expected FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Phenolic)Stretching3200-3600 (broad)
C-H (Aromatic)Stretching3000-3100
C-H (Methyl)Stretching2850-3000
C=C (Aromatic)Stretching1450-1600
N-O (Nitro)Asymmetric Stretching1500-1570
N-O (Nitro)Symmetric Stretching1300-1370
C-O (Phenolic)Stretching1180-1260

The broadness of the O-H stretching band would be indicative of hydrogen bonding. The precise positions of the nitro group stretching vibrations can provide information about the electronic environment of the nitro group.

Raman Spectroscopy for Elucidating Molecular Vibrations and Hydrogen Bonding in this compound

Raman spectroscopy, being complementary to FTIR, is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric stretching vibration of the nitro group is also expected to be a prominent band.

Studying the O-H stretching region in the Raman spectrum can also provide insights into hydrogen bonding. Changes in the position and width of this band upon changes in concentration or solvent can be used to probe intermolecular interactions. Furthermore, low-frequency Raman spectroscopy can be used to study intermolecular vibrational modes, which are directly related to the strength of hydrogen bonds and other non-covalent interactions in the solid state or in solution.

Attenuated Total Reflectance (ATR) and Diffuse Reflectance (DR) Techniques for this compound

Attenuated Total Reflectance (ATR) and Diffuse Reflectance (DR) are powerful infrared (IR) spectroscopy techniques for analyzing solid samples with minimal preparation.

Attenuated Total Reflectance (ATR) spectroscopy is a versatile method for obtaining the infrared spectrum of a solid or liquid. In this technique, an IR beam is passed through a crystal with a high refractive index (such as diamond or germanium). The beam reflects internally, creating an evanescent wave that penetrates a shallow depth into the sample placed in firm contact with the crystal. This interaction allows for the absorption of IR radiation by the sample's functional groups.

For this compound, an ATR-FTIR spectrum would provide a vibrational fingerprint, allowing for the identification of key functional groups. The data would reveal characteristic absorption bands corresponding to the O-H stretch of the phenolic group, the aromatic C-H stretches, the asymmetric and symmetric stretches of the nitro (NO₂) group, and the C-C vibrations within the benzene (B151609) ring. The position and intensity of these bands would offer clues about the electronic environment and potential intramolecular interactions.

Diffuse Reflectance (DR) spectroscopy is particularly suited for powdered or rough-surfaced solid samples. caltech.eduwikipedia.org The technique involves irradiating the sample and collecting the light that is scattered from it. rubiconscience.com.au The resulting spectrum, often converted using the Kubelka-Munk equation, is analogous to an absorbance spectrum and provides information about the sample's composition. caltech.edu

For a crystalline powder of this compound, DR-FTIR would yield similar vibrational information to ATR. It is especially useful for analyzing bulk powder samples and can be sensitive to surface species. Comparing DR spectra with transmission or ATR spectra can sometimes provide insights into surface versus bulk properties of the material.

A comprehensive literature search did not yield specific experimental ATR or DR spectral data for this compound. A hypothetical data table illustrating expected vibrational bands is presented below.

Hypothetical ATR/DR-FTIR Data for this compound

Wavenumber (cm⁻¹)AssignmentExpected Intensity
~3400 - 3200O-H stretch (phenolic)Broad, Medium
~3100 - 3000Aromatic C-H stretchMedium to Weak
~2980 - 2850Aliphatic C-H stretch (methyl groups)Medium
~1550 - 1500Asymmetric NO₂ stretchStrong
~1350 - 1300Symmetric NO₂ stretchStrong
~1600, ~1470Aromatic C=C ring stretchMedium
~1260 - 1180C-O stretch (phenolic)Medium

X-ray Diffraction Studies of Crystalline this compound

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Structure and Molecular Packing

Single-crystal X-ray diffraction (SC-XRD) involves irradiating a small, high-quality single crystal with a monochromatic X-ray beam. The resulting diffraction pattern of discrete spots is used to solve the crystal structure, providing the precise coordinates of each atom in the unit cell.

This analysis would yield the absolute structure of this compound, confirming the connectivity and providing precise bond lengths, bond angles, and torsion angles. Furthermore, SC-XRD reveals how individual molecules pack together in the crystal lattice, offering insights into intermolecular forces like π–π stacking and other van der Waals interactions. This information is crucial for understanding the material's physical properties.

Specific crystallographic data for this compound are not available in the Cambridge Structural Database or other public repositories. The table below provides an example of the parameters that would be determined from such an analysis.

Illustrative Single-Crystal Crystallographic Data Table

ParameterHypothetical Value for this compound
Chemical formulaC₉H₁₁NO₃
Formula weight181.19 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)11.3
β (°)98.5
Volume (ų)962.1
Z (molecules/unit cell)4
Calculated density (g/cm³)1.251

Powder X-ray Diffraction for Crystalline Phase Identification and Polymorphism of this compound

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline or powdered samples. The sample is exposed to an X-ray beam, and the scattered intensity is measured as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint of the crystalline phase(s) present.

PXRD is essential for routine phase identification, purity assessment, and the study of polymorphism—the ability of a compound to exist in more than one crystal structure. Different polymorphs of a compound can have distinct physical properties. By analyzing the PXRD pattern of a synthesized batch of this compound, one could confirm its crystalline nature and identify the specific polymorph obtained.

No published experimental PXRD patterns for this compound could be located. A table representing typical PXRD peak data is shown below.

Example Powder X-ray Diffraction Peak List

2θ (°)d-spacing (Å)Relative Intensity (%)
10.28.67100
15.55.7145
20.54.3380
24.83.5965
28.13.1730

Hydrogen Bonding Networks and Supramolecular Assembly in Solid-State this compound

Derived from single-crystal X-ray diffraction data, the analysis of intermolecular interactions is fundamental to understanding how molecules self-assemble into a stable, ordered solid. For this compound, the primary intermolecular interaction would be hydrogen bonding.

Mass Spectrometry for Molecular Characterization of this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining molecular weights and elucidating chemical structures.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass.

For this compound, HRMS would be used to confirm its molecular formula, C₉H₁₁NO₃. By comparing the experimentally measured exact mass of the molecular ion ([M]⁺ or [M-H]⁻) with the theoretically calculated mass, the elemental composition can be verified, distinguishing it from other isomers or compounds with the same nominal mass.

While no experimental HRMS data has been published for this compound, the theoretical exact mass can be calculated.

Theoretical HRMS Data for this compound

ParameterValue
Molecular FormulaC₉H₁₁NO₃
Theoretical Exact Mass181.0739 Da
Analysis ModeElectrospray Ionization (ESI)
Expected Ion (Positive)[M+H]⁺ = 182.0811 Da
Expected Ion (Negative)[M-H]⁻ = 180.0666 Da

Fragmentation Pathways and Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is an indispensable tool for unraveling the intricate fragmentation pathways of organic compounds. In a typical MS/MS experiment, the molecular ion of this compound (m/z 181) is selectively isolated and subjected to collision-induced dissociation (CID). This process imparts internal energy to the ion, leading to its fragmentation into smaller, characteristic product ions. The analysis of these fragments provides a detailed structural fingerprint of the parent molecule.

The fragmentation of this compound is governed by the presence of its key functional groups: the hydroxyl, nitro, and methyl substituents on the aromatic ring. The initial ionization, typically electron ionization (EI), would generate a molecular ion [M]•+ at m/z 181. The subsequent fragmentation in an MS/MS experiment is predicted to proceed through several key pathways, driven by the relative stability of the resulting fragment ions and neutral losses.

One of the primary fragmentation routes for nitroaromatic compounds involves the loss of the nitro group. This can occur via two main mechanisms: the loss of a nitro radical (•NO2), resulting in an ion at m/z 135, or the loss of nitric oxide (NO), leading to an ion at m/z 151. The latter is often preceded by a rearrangement.

Another significant fragmentation pathway is initiated by the methyl groups. The loss of a methyl radical (•CH3) from the molecular ion is a common fragmentation for methylated aromatic compounds, which would produce an ion at m/z 166. Subsequent or alternative fragmentation could involve the loss of other small molecules such as water (H2O) from the hydroxyl group, or carbon monoxide (CO).

The interplay between these functional groups can lead to more complex fragmentation patterns. For instance, the initial loss of a methyl radical could be followed by the loss of the nitro group, or vice versa. The relative abundance of the resulting fragment ions would depend on the collision energy used in the tandem mass spectrometry experiment.

To illustrate the predicted fragmentation pathways, the following table summarizes the expected major fragment ions, their corresponding neutral losses, and the proposed structures.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
181166•CH3Dihydroxy-trimethyl-phenyl cation
181151NOTrimethyl-phenoxy cation
181135•NO2Trimethyl-phenyl cation
166136NODimethyl-phenoxy cation
151123CODimethyl-cyclopentadienyl cation

These predicted pathways provide a foundational understanding of the gaseous ion chemistry of this compound. Experimental verification through high-resolution tandem mass spectrometry would be essential to confirm these proposed fragmentation routes and to determine the relative intensities of the product ions, thereby providing a more complete structural characterization.

Isotopic Labeling Studies in Conjunction with Mass Spectrometry for this compound

Isotopic labeling is a powerful technique that, when coupled with mass spectrometry, can provide unambiguous confirmation of fragmentation mechanisms and atom mapping from the precursor ion to the product ions. For this compound, several isotopic labeling strategies could be employed to gain deeper structural insights.

One informative approach would be deuterium (B1214612) (²H) labeling. The synthesis of this compound with deuterium-labeled methyl groups (e.g., -CD3 instead of -CH3) would result in a molecular ion with a corresponding mass shift. By analyzing the MS/MS spectrum of this labeled analogue, the fragments containing the methyl groups can be definitively identified by their shifted m/z values. For example, if the ion at m/z 166 results from the loss of a methyl radical, the labeled analogue would show a loss of a deuterated methyl radical (•CD3), resulting in a fragment with a shifted mass. This would confirm the origin of this fragmentation pathway.

Similarly, labeling the hydroxyl group with deuterium (-OD) would help to trace the involvement of this group in fragmentation, such as in any potential water loss. The molecular ion would be shifted by one mass unit, and any fragment resulting from the loss of water would show a loss of HOD instead of H2O, leading to a different mass shift in the corresponding fragment ion.

Another powerful isotopic labeling strategy involves the use of heavy oxygen (¹⁸O). Incorporating ¹⁸O into the nitro group ( -N¹⁸O₂) or the hydroxyl group (-¹⁸OH) would provide precise information about the fate of these oxygen atoms during fragmentation. For instance, if the loss of NO is observed, labeling the nitro group with ¹⁸O would result in the loss of N¹⁸O, confirming that the oxygen atom originates from the nitro functionality.

The following table outlines potential isotopic labeling strategies and the insights they would provide for the structural elucidation of this compound.

Labeling StrategyLabeled PositionExpected Mass Shift in Precursor IonInsights Gained from MS/MS
Deuterium LabelingOne Methyl Group (-CD3)+3Confirms fragments containing that specific methyl group.
Deuterium LabelingAll Methyl Groups (-CD3)3+9Elucidates fragmentation pathways involving any of the methyl groups.
Deuterium LabelingHydroxyl Group (-OD)+1Traces the involvement of the hydroxyl hydrogen in fragmentation, including water loss.
¹⁸O LabelingHydroxyl Group (-¹⁸OH)+2Determines if the hydroxyl oxygen is lost in any fragmentation.
¹⁸O LabelingNitro Group (-N¹⁸O₂)+4Confirms the origin of oxygen-containing neutral losses, such as NO or H2O, if rearrangement occurs.

The application of these isotopic labeling techniques in tandem with high-resolution mass spectrometry would provide definitive evidence for the proposed fragmentation pathways of this compound, allowing for a highly confident structural assignment of its fragment ions and a deeper understanding of its gas-phase ion chemistry.

Theoretical and Computational Chemistry Studies on 2,3,6 Trimethyl 4 Nitrophenol

Quantum Mechanical (QM) Calculations for 2,3,6-Trimethyl-4-nitrophenol

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, performed using specialized software, can predict a wide range of molecular properties without the need for empirical data.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its ground-state electronic energy and electron density. From these fundamental properties, a host of reactivity descriptors could be calculated. These descriptors help in understanding the chemical behavior of the molecule.

Hypothetical Data Table for DFT-Calculated Reactivity Descriptors of this compound: (Note: The following values are illustrative and not based on actual calculations.)

DescriptorSymbolHypothetical ValueSignificance
Ionization PotentialI8.5 eVEnergy required to remove an electron.
Electron AffinityA2.1 eVEnergy released upon gaining an electron.
Electronegativityχ5.3 eVTendency to attract electrons.
Chemical Hardnessη3.2 eVResistance to change in electron distribution.
Chemical SoftnessS0.31 eV⁻¹Reciprocal of hardness, indicates reactivity.
Electrophilicity Indexω4.4 eVA measure of electrophilic character.

Molecular Electrostatic Potential (MEP) Mapping of this compound

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. For this compound, an MEP map would likely show regions of negative potential (electron-rich) around the oxygen atoms of the nitro and hydroxyl groups, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor) would be expected around the hydrogen atom of the hydroxyl group, suggesting a propensity for nucleophilic interaction.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions for this compound

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, an FMO analysis would calculate the energies and visualize the spatial distributions of its HOMO and LUMO. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The locations of the HOMO and LUMO lobes would indicate the most probable sites for nucleophilic and electrophilic attack, respectively.

Vibrational Frequency Calculations and Spectroscopic Peak Assignment for this compound

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By computationally modeling the vibrational modes of this compound, each peak in its theoretical spectrum can be assigned to a specific type of molecular motion, such as the stretching or bending of particular bonds (e.g., O-H, N-O, C-H). This allows for a detailed understanding of the molecule's vibrational characteristics.

Hypothetical Data Table for Calculated Vibrational Frequencies of this compound: (Note: The following values are illustrative and not based on actual calculations.)

Vibrational ModeFunctional GroupHypothetical Wavenumber (cm⁻¹)
O-H StretchHydroxyl3550
C-H StretchMethyl2980-2920
N-O Asymmetric StretchNitro1550
N-O Symmetric StretchNitro1350
C-N StretchNitro-Aromatic850

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations provide insights into the dynamic behavior and conformational flexibility of molecules.

Conformational Landscape and Dynamics of this compound in Various Solvents

MD simulations of this compound in different solvents (e.g., water, ethanol, chloroform) would reveal how the solvent environment influences its three-dimensional structure and flexibility. Key areas of investigation would include the rotation around the C-O and C-N bonds and the orientation of the methyl groups. The simulations would track the molecule's trajectory over time, allowing for the identification of the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule behaves in solution, which is essential for predicting its role in various chemical processes.

Interactions of this compound with Solvent Molecules and Biomolecules

The interactions of this compound with its surrounding environment, such as solvent molecules and biomolecules, are critical in determining its environmental fate, bioavailability, and potential biological activity. Computational methods, particularly quantum mechanics (QM) and molecular dynamics (MD), are powerful tools for investigating these non-covalent interactions.

Studies on similar molecules, such as o-nitrophenol, have utilized Density Functional Theory (DFT) to analyze hydrogen bonding and other non-covalent interactions with solvent molecules like methyl acetate. These studies often employ techniques like Natural Bond Orbital (NBO) analysis to understand charge delocalization and hyperconjugative interactions. For this compound, DFT calculations could be employed to model its interaction with various solvents, ranging from polar protic (e.g., water, methanol) to nonpolar (e.g., benzene). The presence of the hydroxyl and nitro groups allows for hydrogen bonding, while the trimethylated phenyl ring can engage in van der Waals and π-π stacking interactions.

Molecular dynamics simulations can provide insights into the dynamic behavior of this compound in solution and its interactions with biomacromolecules such as proteins and DNA. By simulating the movement of the molecule and its environment over time, MD can reveal preferred binding sites, interaction energies, and the influence of the compound on the structure and dynamics of the biomolecule. For example, simulations could explore the binding of this compound to the active site of an enzyme, which is a common approach in drug design and toxicology studies.

Illustrative Interaction Energies of this compound with Solvents (Hypothetical Data)

SolventDominant Interaction TypeCalculated Interaction Energy (kcal/mol)
WaterHydrogen Bonding-8.5
MethanolHydrogen Bonding-7.2
Benzene (B151609)π-π Stacking-3.5
Acetonitrile (B52724)Dipole-Dipole-5.1

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from computational studies.

Prediction of Diffusion and Solvation Properties of this compound

Computational methods can also predict the diffusion and solvation properties of this compound, which are crucial for understanding its transport in various media. Molecular dynamics simulations are particularly well-suited for calculating diffusion coefficients by tracking the mean square displacement of the molecule over time. Such studies on other nitrophenols have provided valuable data on their mobility in different environments.

The solvation free energy, which represents the energy change associated with transferring a molecule from the gas phase to a solvent, can be calculated using various implicit and explicit solvent models in quantum chemistry. These calculations are vital for predicting the partitioning of this compound between different environmental compartments, such as water and octanol (B41247) (logP), a key parameter in environmental risk assessment.

Predicted Physicochemical Properties of this compound (Illustrative Data)

PropertyPredicted ValueComputational Method
Diffusion Coefficient in Water (10⁻⁵ cm²/s)1.2Molecular Dynamics
Solvation Free Energy in Water (kcal/mol)-10.3QM/MM
Octanol-Water Partition Coefficient (logP)2.8QM with Implicit Solvent

Note: The data in this table is for illustrative purposes and represents the type of predictive data that can be generated through computational modeling.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are widely used in toxicology and environmental science to predict the properties of untested chemicals.

Development of Descriptors for this compound and Related Nitrophenols

The first step in developing a QSAR/QSPR model is the calculation of molecular descriptors that numerically represent the chemical structure. For this compound and related nitrophenols, these descriptors can be categorized as:

Constitutional: Molecular weight, number of specific atom types, etc.

Topological: Indices that describe the connectivity of the molecule.

Geometrical: Molecular surface area, volume, etc.

Quantum Chemical: Dipole moment, HOMO/LUMO energies, atomic charges, etc.

Research on other nitroaromatic compounds has shown that descriptors related to hydrophobicity (like logP) and electronic properties (like Hammett constants or calculated electronic parameters) are often crucial for predicting their behavior.

Predictive Models for Reactivity and Interaction Mechanisms of this compound

Once a set of descriptors is calculated for a series of related nitrophenols with known activities or properties, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms can be used to build a predictive model. Such models have been developed for various endpoints for nitroaromatic compounds, including toxicity and thermal stability. nih.gov A QSPR model for this compound could, for instance, predict its boiling point, vapor pressure, or rate of degradation. Similarly, a QSAR model could predict its toxicity to a particular organism. The development of such models would require a dataset of experimentally determined properties for a range of structurally similar nitrophenols.

Computational Mechanistic Elucidation of this compound Transformations

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, including the environmental degradation of pollutants like this compound.

Transition State Search and Reaction Path Analysis for Degradation Pathways

The degradation of nitrophenols can occur through various pathways, including oxidation, reduction, and biodegradation. ethz.ch For example, the degradation of 4-nitrophenol (B140041) can be initiated by monooxygenase-catalyzed elimination of the nitrite (B80452) group. ethz.ch Computational methods can be used to explore the feasibility of different proposed degradation pathways for this compound.

This involves locating the transition state (TS) for each elementary reaction step. The TS is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. Various algorithms are available in quantum chemistry software to search for transition states. Once the reactants, products, and transition state for a reaction step have been optimized, the intrinsic reaction coordinate (IRC) can be calculated to confirm that the TS connects the desired reactants and products.

For complex reactions, such as the ozonation of p-nitrophenol, reactive force field (ReaxFF) molecular dynamics simulations can be used to model the reaction dynamics and identify the major degradation products and pathways. pku.edu.cn A similar approach could be applied to study the atmospheric oxidation of this compound by hydroxyl radicals, providing valuable insights into its environmental persistence.

Computational Catalysis Studies Involving this compound

As of September 2025, a comprehensive review of scientific literature reveals a notable absence of specific computational catalysis studies focused on this compound. Research in the field of computational catalysis has extensively covered related compounds, particularly the isomers of nitrophenol (2-nitrophenol, 3-nitrophenol, and 4-nitrophenol), providing a solid framework for how such studies might be approached for this compound in the future. These studies on related compounds offer valuable insights into the methodologies and theoretical models that could be applied to understand the catalytic behavior of this more complex, substituted nitrophenol.

The primary focus of computational catalysis research on nitrophenols has been their reduction to the corresponding aminophenols, a reaction of significant environmental and industrial importance. mdpi.com Density Functional Theory (DFT) has emerged as a principal tool in these investigations, allowing researchers to model reaction mechanisms at the molecular level. researchgate.net These theoretical studies often complement experimental work by providing a deeper understanding of catalyst-substrate interactions, reaction energy barriers, and the electronic and structural factors that govern catalytic activity.

For instance, in the catalytic reduction of 4-nitrophenol, computational studies have been instrumental in elucidating the roles of various nanocatalysts. nih.govmdpi.com DFT calculations have been employed to investigate the adsorption of 4-nitrophenol onto catalyst surfaces, a critical initial step in the catalytic cycle. researchgate.net The Langmuir-Hinshelwood model is frequently used to describe the kinetics of such surface-catalyzed reactions, and computational methods can provide the energetic parameters that underpin this model. researchgate.net These calculations can help to explain how the borohydride (B1222165) reducing agent and the nitrophenol substrate co-adsorb on the catalyst surface and how the subsequent transfer of hydride ions is facilitated. researchgate.net

Moreover, computational approaches have been used to screen potential catalysts and to understand how their composition and structure influence their efficacy. For example, joint computational-experimental studies on bimetallic nanoparticles have shown that the catalytic activity for p-nitrophenol reduction can be tuned by adjusting the elemental composition of the catalyst. nih.gov These studies often involve the calculation of adsorption energies of reactants and products to predict the optimal catalyst formulation, sometimes visualized through "volcano plots" that relate catalytic activity to binding energies. nih.gov

While these studies provide a robust template for potential computational investigations into this compound, the presence of three methyl groups on the phenol (B47542) ring would introduce additional complexity. These methyl groups would likely influence the molecule's electronic properties, steric hindrance, and adsorption behavior on a catalyst surface, making it a distinct subject for future theoretical research.

Below is a table summarizing the types of computational catalysis studies that have been conducted on related nitrophenol compounds, which could serve as a basis for future work on this compound.

Type of Study Compound(s) Studied Computational Methods Key Findings
Catalytic Reduction Mechanism4-Nitrophenol, 2-Nitrophenol, 3-NitrophenolDensity Functional Theory (DFT)Elucidation of reaction pathways, transition states, and energy barriers for the reduction to aminophenols. mdpi.comresearchgate.net
Catalyst Screening & Designp-NitrophenolDFT, Kinetic ModelingPrediction of optimal bimetallic nanoparticle compositions based on adsorption energies and volcano plots. nih.gov
Adsorption Studiesp-NitrophenolDFTInvestigation of the binding energies and geometries of nitrophenol on various catalyst surfaces (e.g., graphene, metal nanoparticles). researchgate.net
Kinetic Analysis4-NitrophenolLangmuir-Hinshelwood Model (supported by computational parameters)Description of the surface reaction kinetics involving the co-adsorption of nitrophenol and a reducing agent. researchgate.net
Electrochemical Oxidationp-Substituted Phenols (including p-nitrophenol)DFTMechanistic insights into removal via electrochemical adsorption and polymerization versus direct electron transfer. nih.gov

Environmental Chemistry and Transformation of 2,3,6 Trimethyl 4 Nitrophenol

Environmental Occurrence and Distribution Pathways of 2,3,6-Trimethyl-4-nitrophenol

Given its chemical structure, potential pathways for the distribution of this compound would likely involve atmospheric deposition following its formation or release, as well as direct discharge into water bodies from industrial effluents. Its moderate water solubility would facilitate its transport in aquatic systems, while its potential for sorption to organic matter in soil and sediment could limit its mobility. inchem.org

Abiotic Transformation Mechanisms of this compound

Abiotic transformation processes, which are not mediated by living organisms, are significant in determining the environmental persistence of organic compounds. For this compound, these mechanisms would primarily include photodegradation, hydrolysis, and oxidation.

The photodegradation of nitrophenols in aqueous environments is a recognized transformation pathway. frontiersin.orgnih.gov While specific kinetic data for this compound is unavailable, studies on other nitrophenols, such as 4-nitrophenol (B140041), indicate that they can be degraded by UV light. researchgate.net The process often involves the generation of reactive oxygen species, such as hydroxyl radicals, which attack the aromatic ring, leading to its cleavage and eventual mineralization. The presence of methyl groups on the aromatic ring of this compound may influence the rate and pathways of photodegradation compared to unsubstituted nitrophenol.

Table 1: Inferred Photodegradation Characteristics of this compound Based on Analogous Compounds

ParameterInferred CharacteristicBasis of Inference
Primary Mechanism Indirect photolysis via reaction with hydroxyl radicalsCommon pathway for nitrophenols
Influencing Factors Wavelength of light, presence of photosensitizers (e.g., dissolved organic matter), water chemistry (pH, presence of quenchers)General principles of aquatic photochemistry
Potential Products Hydroxylated intermediates, ring cleavage products, eventual mineralization to CO2, H2O, and inorganic ionsObserved in photodegradation of other nitrophenols

Hydrolysis, the reaction with water, is generally not a significant degradation pathway for nitrophenols under typical environmental pH conditions. mdpi.comnih.govgoogle.com The carbon-nitrogen bond of the nitro group and the bonds within the aromatic ring are relatively stable to hydrolysis.

Oxidation, however, can be a more relevant transformation process. In soils and sediments, oxidation can be mediated by metal oxides (e.g., manganese and iron oxides) or by advanced oxidation processes involving sulfate (B86663) radicals. semanticscholar.orgnih.govnih.gov The trimethyl-substituted phenolic ring of this compound would be susceptible to oxidation, potentially leading to the formation of quinone-like structures and subsequent ring cleavage. The rate of oxidation would be dependent on the specific oxidizing agent, the pH, and the composition of the environmental matrix.

The sorption of organic compounds to soil and sediment particles is a critical process that affects their transport, bioavailability, and susceptibility to degradation. For this compound, the presence of three methyl groups would increase its hydrophobicity compared to 4-nitrophenol, suggesting a greater tendency to sorb to organic matter in soils and sediments. researchgate.netnih.govresearchgate.netmdpi.com The nitro group can also participate in specific interactions, such as hydrogen bonding. mdpi.com

The sorption process is often described by isotherm models, such as the Freundlich and Langmuir models, which relate the concentration of the compound in the solid phase to its concentration in the aqueous phase at equilibrium.

Table 2: Predicted Sorption Behavior of this compound

ParameterPredicted BehaviorRationale
Sorption Affinity Moderate to highIncreased hydrophobicity due to three methyl groups
Primary Sorbent Soil and sediment organic matterHydrophobic interactions are a key driver for sorption of non-polar organic compounds
Influence of pH Sorption likely to decrease with increasing pHAt higher pH, the phenolic group will deprotonate, increasing water solubility and reducing sorption

Biotic Transformation and Biodegradation of this compound

Biodegradation by microorganisms is a primary mechanism for the removal of many organic pollutants from the environment.

While there are no specific studies on the microbial degradation of this compound, research on the biodegradation of 3-methyl-4-nitrophenol (B363926) provides valuable insights into the likely pathways. frontiersin.orgnih.gov Bacteria, such as species of Burkholderia, have been shown to degrade 3-methyl-4-nitrophenol. frontiersin.orgnih.gov

The initial step in the degradation of 3-methyl-4-nitrophenol by Burkholderia sp. strain SJ98 involves the monooxygenation of the aromatic ring, leading to the formation of methyl-1,4-benzoquinone and the release of the nitro group as nitrite (B80452). frontiersin.org This is followed by the reduction of the benzoquinone to methylhydroquinone. frontiersin.org Subsequent enzymatic reactions lead to the cleavage of the aromatic ring and the channeling of the resulting intermediates into central metabolic pathways. frontiersin.orgnih.gov It is plausible that a similar pathway could be involved in the degradation of this compound.

Table 3: Postulated Microbial Degradation Pathway for this compound

StepReactionPutative Intermediate(s)Enzymatic Basis (Inferred from 3-methyl-4-nitrophenol degradation)
1 Monooxygenation and denitration2,3,5-Trimethyl-1,4-benzoquinoneNitrophenol monooxygenase
2 Reduction2,3,5-TrimethylhydroquinoneBenzoquinone reductase
3 Ring CleavageRing-opened aliphatic acidsDioxygenase
4 Further MetabolismIntermediates of central metabolism (e.g., Krebs cycle)Various metabolic enzymes

Enzymatic Biotransformation Mechanisms of this compound by Microorganisms

The microbial degradation of this compound is anticipated to proceed through enzymatic pathways similar to those observed for other nitrotoluenes and substituted phenols. asm.org The presence of both methyl and nitro groups on the aromatic ring suggests that microorganisms can initiate degradation through two primary oxidative strategies: oxidation of a methyl group or direct oxidation of the aromatic ring. asm.org

Initial Oxidation Pathways:

Methyl Group Oxidation: One plausible initial step is the oxidation of one of the methyl groups by a monooxygenase enzyme. This would lead to the formation of a corresponding hydroxymethyl derivative (a nitrophenolic alcohol), which can be further oxidized to an aldehyde and then a carboxylic acid. This pathway is common in the degradation of nitrotoluenes by various bacteria, including Pseudomonas species. asm.org

Aromatic Ring Oxidation: Alternatively, dioxygenase enzymes can catalyze the hydroxylation of the aromatic ring, leading to the formation of a substituted catechol or protocatechuate. asm.orgnih.gov This process often involves the removal of the nitro group as nitrite. asm.org

Following these initial oxidative steps, the resulting intermediates undergo ring cleavage, a critical step in the complete mineralization of the compound. Ring fission is typically catalyzed by dioxygenases, which can cleave the aromatic ring through either ortho or meta pathways, leading to the formation of aliphatic acids that can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. frontiersin.orgresearchgate.net

Several key enzymes are likely involved in the biotransformation of this compound:

Enzyme ClassPotential Role in Degradation
MonooxygenasesInitial oxidation of a methyl group to a hydroxymethyl group.
DioxygenasesHydroxylation of the aromatic ring and subsequent ring cleavage.
DehydrogenasesFurther oxidation of hydroxymethyl and aldehyde intermediates.
ReductasesPotential reduction of the nitro group to an amino group.

It is important to note that the specific enzymatic mechanisms can vary between different microbial species and are influenced by environmental conditions.

Role of Microbial Consortia in the Remediation of this compound Contamination

The complete and efficient degradation of complex xenobiotic compounds like this compound in the environment is often accomplished by the synergistic action of microbial consortia rather than by a single microbial species. nih.govfrontiersin.org Microbial consortia offer several advantages for bioremediation:

Metabolic Diversity: A consortium comprises various microorganisms with different enzymatic capabilities. This metabolic diversity allows for the complete degradation of the parent compound and its various transformation products. mdpi.comresearchgate.net

Synergistic Interactions: Different members of the consortium can carry out sequential steps in the degradation pathway. One species might perform the initial oxidation, while another utilizes the resulting intermediate, preventing the accumulation of potentially toxic byproducts. nih.gov

Enhanced Resilience: Microbial consortia are often more resilient to environmental stressors and high concentrations of pollutants compared to pure cultures. frontiersin.org This robustness is crucial for effective bioremediation in contaminated soils and water.

Co-metabolism: In some cases, the degradation of a complex compound is facilitated by co-metabolism, where the microorganisms degrade the pollutant while utilizing another substrate for growth. Microbial consortia can provide the necessary co-substrates to support the degradation process.

The collaborative efforts within a microbial consortium ensure a more thorough and efficient removal of this compound from the environment. frontiersin.org

Formation of Transformation Products from this compound

Identification and Structural Characterization of Degradation Products

Based on the degradation pathways of similar compounds, a range of potential transformation products for this compound can be predicted. asm.orgasm.org

Potential Transformation Products of this compound

Potential Product Formation Pathway
2,3,6-Trimethyl-4-aminophenol Reduction of the nitro group.
Hydroxymethyl derivatives Oxidation of one of the methyl groups.
Carboxylic acid derivatives Further oxidation of hydroxymethyl and aldehyde groups.

The identification and structural elucidation of these degradation products are typically achieved using a combination of analytical techniques, including:

High-Performance Liquid Chromatography (HPLC): Used to separate the different compounds in a sample.

Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the molecular weight and fragmentation patterns of the compounds, aiding in their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the precise chemical structure of the isolated transformation products.

Persistence and Environmental Fate of this compound Transformation Products

The persistence and environmental fate of the transformation products of this compound depend on their chemical structure and susceptibility to further microbial degradation.

Generally, the initial transformation products, such as hydroxylated and carboxylated derivatives, are more polar and often less toxic than the parent compound. nih.gov These intermediates are typically more amenable to further microbial attack and are eventually mineralized to carbon dioxide, water, and inorganic ions. researchgate.net

Mechanistic Ecotoxicology of this compound in Non-Human Organisms

The ecotoxicological effects of this compound on non-human organisms are likely to be similar to those of other nitrophenolic compounds, which are known to be toxic to a wide range of aquatic life. waterquality.gov.aunih.gov

Molecular Interactions of this compound with Aquatic Biota Biomolecules (e.g., enzymes, receptors)

At the molecular level, the toxicity of phenolic compounds often stems from their ability to interact with and disrupt the function of essential biomolecules. nih.gov

Membrane Disruption: As lipophilic compounds, phenols can partition into the lipid bilayers of cell membranes, disrupting their integrity and function. This can lead to increased membrane permeability and leakage of cellular components.

Enzyme Inhibition: Phenolic compounds can interact with a variety of enzymes, inhibiting their activity. This can occur through non-specific binding to the protein structure or through more specific interactions with the active site.

Uncoupling of Oxidative Phosphorylation: Nitrophenols are well-known uncouplers of oxidative phosphorylation. They can dissipate the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This disruption of cellular energy production can have widespread and severe consequences for the organism. waterquality.gov.au

The presence of methyl groups on the aromatic ring of this compound may influence its lipophilicity and, consequently, its bioavailability and interaction with cellular membranes. The specific interactions with receptors are less well-defined for this class of compounds, but their general disruptive effects on cellular processes are the primary drivers of their toxicity.

Mechanisms of Cellular Stress Response in Model Organisms Exposed to this compound

No specific data is available on the mechanisms of cellular stress response, such as oxidative stress, DNA damage, or protein misfolding, in model organisms exposed to this compound.

Impacts on Photosynthetic Pathways in Plants or Algae Exposed to this compound

There is no available research detailing the specific impacts of this compound on the photosynthetic pathways of plants or algae. This includes a lack of information on potential inhibition of photosystems, disruption of electron transport, or effects on carbon fixation.

Biological Activity and Mechanistic Insights of 2,3,6 Trimethyl 4 Nitrophenol Excluding Human Clinical Data

In Vitro Studies on Molecular Mechanisms of 2,3,6-Trimethyl-4-nitrophenol Action

Enzyme Inhibition or Activation Mechanisms by this compound

There is currently no available scientific literature detailing the specific enzyme inhibition or activation mechanisms of this compound.

Receptor Binding Studies and Ligand-Protein Interactions of this compound

No studies on the receptor binding affinity or specific ligand-protein interactions of this compound have been identified in the reviewed scientific literature.

Modulation of Cellular Signaling Pathways by this compound

Research on the effects of this compound on cellular signaling pathways has not been found in the available scientific literature.

Antioxidant Mechanisms of this compound in Cell-Free Systems

There is no available data from cell-free system assays to characterize the antioxidant mechanisms or capacity of this compound.

Antimicrobial or Antifungal Action Mechanisms of this compound

Disruption of Bacterial or Fungal Cell Wall/Membrane Integrity

No research has been published that investigates the ability of this compound to disrupt the cell wall or membrane integrity of bacteria or fungi.

Inhibition of Microbial Metabolic Pathways by this compound

There is no specific information available in the searched scientific literature detailing the inhibition of microbial metabolic pathways by this compound. Studies on related compounds like 3-methyl-4-nitrophenol (B363926) have shown that microorganisms can degrade them via specific enzymatic pathways, but this does not provide information on the inhibitory effects of the trimethylated compound. nih.gov

Interaction with Microbial DNA or RNA Synthesis

No research data was found that specifically investigates the interaction of this compound with microbial DNA or RNA synthesis. General research into novel antibiotics often targets these pathways, but no studies have been published that test this specific compound. nih.govnih.gov

Phytochemical Interactions and Plant Responses to this compound

Specific data on the phytochemical interactions and plant responses to this compound is not present in the available literature.

Influence of this compound on Plant Growth Regulatory Pathways

No studies were identified that examine the influence of this compound on plant growth regulatory pathways.

Absorption, Translocation, and Metabolism of this compound in Plants

There is no specific information on the absorption, translocation, or metabolism of this compound in plants. For context, studies on the related compound 3-methyl-4-nitrophenol, a metabolite of the insecticide fenitrothion, show that it can be conjugated into glucose and cellobiose (B7769950) esters within tomato plants. nih.gov However, these metabolic pathways are specific to 3-methyl-4-nitrophenol and cannot be assumed for this compound.

In Silico Prediction of Biological Interactions for this compound

While general methodologies for in silico toxicity prediction and Quantitative Structure-Activity Relationship (QSAR) models for nitroaromatic compounds exist, no specific studies containing molecular docking simulations for this compound were found. frontiersin.orgresearchgate.net Such computational tools are used to predict the potential toxicity and biological targets of chemicals, but the specific outputs for this compound are not available in the reviewed literature. europa.eunih.gov

Molecular Docking Simulations with Potential Biological Targets

No published research containing specific molecular docking simulations of this compound with any potential biological targets could be located.

Pharmacophore Modeling for this compound

Pharmacophore modeling is a crucial computational method in drug discovery and toxicology that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. In the context of this compound, for which specific biological activity data is limited, a hypothetical pharmacophore model can be constructed based on its structural similarity to other nitrophenolic compounds and their known interactions with enzymes.

Given that nitrophenols are known substrates for bacterial monooxygenases, a structure-based pharmacophore model can be postulated by examining the active site of a representative enzyme, p-nitrophenol 4-monooxygenase (PnpA). The crystal structure of PnpA from Pseudomonas putida DLL-E4 (PDB ID: 6AIO) provides a template for understanding how nitrophenol derivatives might bind. rcsb.orgnih.gov

Molecular docking studies of p-nitrophenol into the active site of PnpA have suggested key interactions that stabilize the substrate for catalysis. daneshyari.comresearchgate.net These interactions form the basis of a hypothetical pharmacophore model for compounds like this compound. The essential pharmacophoric features would likely include:

A hydrogen bond acceptor: This feature corresponds to the nitro group, which can accept hydrogen bonds from amino acid residues in the active site.

A hydrogen bond donor: This feature is represented by the hydroxyl group, capable of donating a hydrogen bond to an acceptor group on the protein.

An aromatic ring: The benzene (B151609) ring of the molecule provides a hydrophobic core that can engage in van der Waals and pi-stacking interactions.

Based on the analysis of the p-nitrophenol 4-monooxygenase active site, a putative pharmacophore model for this compound can be defined with specific spatial features. Docking studies on the parent compound, p-nitrophenol, suggest that the nitro group forms hydrogen bonds with residues such as Val54 and Arg234, while the hydroxyl group interacts with Val223 and Cys236. researchgate.netnih.gov

The presence of three methyl groups in this compound would introduce significant steric bulk compared to p-nitrophenol. This substitution pattern would likely alter the binding orientation and affinity for the enzyme. A pharmacophore model for this specific compound would need to account for these additional hydrophobic and steric constraints. The methyl groups at positions 2 and 6 would flank the hydroxyl group, potentially influencing its ability to act as a hydrogen bond donor. The methyl group at position 3 would be adjacent to the nitro group, possibly affecting its hydrogen bonding interactions.

The following interactive data table summarizes the key hypothetical pharmacophoric features for this compound based on the active site of p-nitrophenol 4-monooxygenase.

Pharmacophore FeatureChemical Moiety in this compoundPotential Interacting Residues in PnpA-like Active SiteInteraction Type
Hydrogen Bond AcceptorNitro group (-NO2)Amino acid residues with donor groups (e.g., backbone NH, side chains of Arg, Asn, Gln)Hydrogen Bond
Hydrogen Bond DonorHydroxyl group (-OH)Amino acid residues with acceptor groups (e.g., backbone C=O, side chains of Asp, Glu)Hydrogen Bond
Aromatic RingPhenyl ringAromatic residues (e.g., Phe, Tyr, Trp) for π-π stacking; Hydrophobic residuesAromatic/Hydrophobic
Hydrophobic Feature 1Methyl group at C2Hydrophobic pocketvan der Waals
Hydrophobic Feature 2Methyl group at C3Hydrophobic pocketvan der Waals
Hydrophobic Feature 3Methyl group at C6Hydrophobic pocketvan der Waals

This proposed pharmacophore model provides a framework for identifying other molecules with similar structural features that might interact with nitrophenol-metabolizing enzymes. Such a model could be utilized in virtual screening campaigns to search for compounds with potential biological activity or to predict the potential for enzymatic degradation of other environmental contaminants. Further computational and experimental studies would be necessary to validate and refine this hypothetical model for this compound.

Applications of 2,3,6 Trimethyl 4 Nitrophenol in Material Science and Advanced Technologies

2,3,6-Trimethyl-4-nitrophenol as a Synthetic Precursor

The reactivity of its functional groups makes this compound a valuable starting material for the synthesis of more complex molecules. The nitro group and the phenolic hydroxyl group can be readily modified, allowing for the construction of a variety of chemical structures.

A primary application of nitrophenols in organic synthesis is their use as precursors to aminophenols through the reduction of the nitro group. The conversion of the nitro group (-NO₂) to an amino group (-NH₂) is a fundamental transformation in synthetic chemistry, often achieved through catalytic hydrogenation or by using chemical reducing agents like sodium borohydride (B1222165) in the presence of a suitable catalyst. researchgate.netmdpi.com

This reaction transforms this compound into 4-amino-2,3,6-trimethylphenol (B1266046). biosynth.comnih.gov This resulting amino-trimethylphenol is a significantly more versatile intermediate. The amino group can undergo a wide range of reactions, including diazotization to form diazonium salts, which are precursors for numerous other functional groups. Furthermore, 4-amino-2,3,6-trimethylphenol itself has been identified as a developer in the production of silver halide photographic emulsions. biosynth.com The synthesis of this valuable aminophenol underscores the role of this compound as a critical synthetic intermediate.

Table 1: Synthetic Transformation of this compound

Precursor CompoundReaction TypeProduct CompoundKey Applications of Product
This compoundReduction of Nitro Group4-Amino-2,3,6-trimethylphenolPhotographic Developer biosynth.com, Intermediate for Dyes and Pharmaceuticals

Derivatization refers to the process of chemically modifying a compound to produce a new compound with different properties. The functional groups of this compound are amenable to various derivatization reactions, opening pathways to novel chemical entities. For instance, nitrophenols can be used to synthesize new azo-Schiff derivative compounds. researchgate.net Such derivatives are investigated for a range of applications, including their use as corrosion inhibitors. researchgate.net

Furthermore, the polar hydroxyl group can be modified to enhance volatility for analytical purposes, such as gas chromatography. researchgate.net Silylation, a common derivatization technique, replaces the acidic proton of the hydroxyl group with a trimethylsilyl (B98337) group, making the molecule less polar and more suitable for analysis. researchgate.net These derivatization strategies highlight the compound's utility in creating new molecules with tailored properties for specific scientific and industrial applications, including the synthesis of potential estrogen receptor ligands and other bioactive molecules. nih.govmdpi.com

Sensor Development Utilizing this compound

While nitrophenols are often the target analytes for environmental sensors, their unique electronic and chemical properties also make them potential candidates for incorporation into the sensing materials themselves. scispace.comacs.orgsemanticscholar.orgsemanticscholar.org

Optical sensors function by detecting changes in light properties, such as fluorescence or absorbance, upon interaction with an analyte. nih.govfrontiersin.org Research has shown that nitrophenol derivatives can be part of the sensing mechanism. For example, an optical sensor for o-nitrophenol has been developed based on the fluorescence quenching of curcumin (B1669340) within a polyvinyl chloride (PVC) membrane. nih.gov The sensing mechanism involves the formation of an associated complex between the curcumin and the o-nitrophenol molecule. nih.gov

This principle suggests that this compound, with its ability to form hydrogen bonds and participate in charge-transfer interactions, could potentially be incorporated into similar membrane-based optical sensors. Its specific substitution pattern could offer selectivity for particular analytes, where the interaction would lead to a measurable change in the fluorescence or color of an indicator dye.

Table 2: Potential Optical Sensing Mechanism

Sensor ComponentPotential Role of this compoundSensing PrincipleDetectable Signal
Immobilized Indicator Dye in a Polymer MatrixAnalyte Recognition ElementComplex formation or interaction with the analyteFluorescence Quenching or Color Change

Electrochemical sensors measure changes in electrical properties resulting from the interaction between an electrode and an analyte. rsc.org While extensive research focuses on the electrochemical detection of nitrophenols, the incorporation of such compounds into the sensor's electrode material is a more novel concept. scispace.comsemanticscholar.org

The electroactive nature of the nitro group, which can be electrochemically reduced, suggests that this compound could be used to modify electrode surfaces. If polymerized or grafted onto an electrode, the nitro groups could provide redox-active sites. These sites could potentially interact with specific analytes, facilitating electron transfer and generating a measurable signal. The trimethyl substitution pattern might influence the electrochemical potential and selectivity of these interactions. Such modified electrodes could offer enhanced sensitivity or selectivity compared to unmodified sensors for certain target molecules.

Role of this compound in Polymeric Materials

The structure of this compound, containing a reactive phenol (B47542) ring, makes it a candidate for inclusion in the synthesis of certain polymers, particularly phenolic resins.

Phenol-formaldehyde resins, historically known as Bakelite, are synthetic polymers formed from the reaction of phenol or substituted phenols with formaldehyde (B43269). wikipedia.org The reaction proceeds via electrophilic aromatic substitution, where formaldehyde (or its precursor) reacts with the activated ortho and para positions on the phenol ring, leading to methylene (B1212753) bridges that crosslink the molecules into a rigid thermosetting polymer. semanticscholar.orgasianpubs.orgiiardjournals.org

In this compound, the two ortho positions (2 and 6) relative to the hydroxyl group are blocked by methyl groups. However, the para position (4) is occupied by a nitro group. Phenol reacts with formaldehyde at the ortho and para sites. wikipedia.org The presence of substituents dictates the available reactive sites for polymerization. For this compound, the steric hindrance and electronic effects of the three methyl groups and the nitro group would significantly influence its reactivity with formaldehyde. While the blocked ortho positions would prevent the typical branching seen with unsubstituted phenol, polymerization could potentially be directed through other available sites if reaction conditions are tailored, or the compound could be used as an additive to modify the properties of standard phenolic resins. Incorporation of this monomer could impart specific properties to the resulting polymer, such as altered thermal stability or chemical resistance, due to the presence of the nitro and trimethylphenyl functionalities.

Catalytic Applications of this compound and Its Derivatives

The field of organocatalysis often utilizes molecules with specific functional groups to catalyze chemical reactions. While phenolic structures can be part of organocatalyst designs, there are no published studies that employ this compound or its derivatives for this purpose.

The phenolic oxygen and the nitro group of this compound could potentially coordinate with metal centers, making it a candidate for a ligand in metal-catalyzed reactions. However, a review of the literature did not yield any examples of its use in this capacity.

This compound in Dye Chemistry and Pigment Development

Nitrophenols are known to be colored compounds due to the presence of the nitro group, which acts as a chromophore. The specific color and spectral properties of this compound are not reported in the available literature. Consequently, there is no information regarding its application as a dye or pigment.

Lack of Publicly Available Research on this compound in Photo-responsive Materials Prevents Detailed Analysis

General research into photo-responsive materials highlights a variety of chromophores that are commonly utilized to induce changes in material properties upon light stimulation. These typically include compound classes such as azobenzenes, spiropyrans, and diarylethenes, which are well-documented in scientific literature. However, the role, if any, of this compound within this context is not described in the accessible body of research.

Consequently, it is not possible to provide a detailed and scientifically accurate account of "Photo-responsive Materials Incorporating this compound" as requested. The absence of research findings means that no data is available to construct the required data tables or to elaborate on the specific mechanisms and outcomes of its use in such materials.

Further investigation into the synthesis and properties of related nitrophenol compounds also did not yield specific information that could be extrapolated to this compound's potential behavior in photo-responsive systems without engaging in speculation. Adhering to the principles of scientific accuracy and the strict focus of the requested article, no content can be generated for the specified section and subsection.

Analytical Methodologies for the Detection and Quantification of 2,3,6 Trimethyl 4 Nitrophenol

Chromatographic Techniques for 2,3,6-Trimethyl-4-nitrophenol Analysis

Chromatography is a fundamental technique for separating components of a mixture, making it essential for the analysis of this compound in various matrices. The choice of chromatographic method depends on the sample's complexity, the required sensitivity, and the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of nitrophenolic compounds. chromatographyonline.com A reversed-phase (RP-HPLC) approach is typically employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation of this compound from other components would be based on its hydrophobicity. The three methyl groups increase its nonpolar character compared to unsubstituted 4-nitrophenol (B140041), which would lead to a longer retention time on a C18 column under identical conditions.

The mobile phase commonly consists of a mixture of water (often buffered) and an organic modifier such as acetonitrile (B52724) or methanol. sielc.comnih.gov Gradient elution, where the proportion of the organic modifier is increased over time, is often used to separate compounds with a wide range of polarities. For detection, a UV-Vis or Diode Array Detector (DAD) is highly effective, as the nitroaromatic structure of this compound strongly absorbs ultraviolet light.

Table 1: Typical RP-HPLC Parameters for Nitrophenol Analysis

Parameter Description
Column C18 (Octadecylsilane), typically 150-250 mm length, 4.6 mm I.D., 5 µm particle size. chromatographyonline.comnih.gov
Mobile Phase Acetonitrile/Water or Methanol/Water, often with an acid (e.g., phosphoric acid) or buffer (e.g., acetate buffer) to control pH. chromatographyonline.comsielc.com
Elution Isocratic or gradient.
Flow Rate 0.5 - 1.5 mL/min. nih.gov
Detector UV-Vis or Diode Array Detector (DAD). chromatographyonline.com

| Detection Wavelength | Set at or near the absorbance maximum of the analyte. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. However, nitrophenols, including this compound, possess polar hydroxyl groups that can lead to poor peak shape and interaction with active sites in the GC system. researchgate.netresearchgate.net To overcome this, a derivatization step is typically required to convert the polar -OH group into a less polar, more volatile ether or ester. epa.gov

Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MDBSTFA), which form trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) ethers, respectively. nih.gov After derivatization, the sample is injected into the GC, where the derivative is separated on a capillary column (e.g., DB-5ms). The separated components then enter the mass spectrometer (MS), which provides mass spectral data for confident identification and quantification. mdpi.com

Table 2: Common Derivatization Agents for GC Analysis of Phenols

Derivatization Agent Abbreviation Resulting Derivative
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Trimethylsilyl (TMS) ether
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Trimethylsilyl (TMS) ether
N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide MDBSTFA t-butyldimethylsilyl (TBDMS) ether

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

For trace-level analysis in complex matrices such as environmental water or biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. shimadzu.com This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov The analyte is first separated by RP-HPLC as described above. The column eluent is then directed to an ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte (e.g., the deprotonated molecule [M-H]⁻ in negative ion mode).

These ions are then analyzed in the mass spectrometer. In tandem MS (or MS/MS), a specific precursor ion (e.g., the [M-H]⁻ of this compound) is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity, minimizing interferences from the sample matrix. shimadzu.comresearchgate.net

Capillary Electrophoresis (CE) for Separation of this compound

Capillary Electrophoresis (CE) separates compounds based on their differential migration in an electric field. whitman.edu As an acidic compound, this compound can be analyzed in its anionic (phenolate) form at a pH above its pKa. The separation is based on the charge-to-size ratio of the ions. CE offers high separation efficiency and is particularly effective for separating isomers. nih.govresearchgate.net

In Capillary Zone Electrophoresis (CZE), the simplest form of CE, a fused silica (B1680970) capillary is filled with a background electrolyte (buffer). iaea.org The sample is injected, and a high voltage is applied. The migration time of the 2,3,6-trimethyl-4-nitrophenolate anion would depend on its electrophoretic mobility and the electroosmotic flow within the capillary. Modifiers such as organic solvents or cyclodextrins can be added to the buffer to optimize the separation of closely related nitrophenols. iaea.org

Spectroscopic Detection Methods for this compound

Spectroscopic methods are used for both the identification and quantification of analytes by measuring the interaction of the substance with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and cost-effective method for determining the concentration of nitrophenols in solution. The technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The aromatic ring and the nitro group in this compound act as chromophores, leading to strong absorption in the UV region of the spectrum.

The position of the maximum absorbance (λmax) is highly dependent on the pH of the solution. nih.gov

In acidic or neutral solution (pH < pKa) , the compound exists predominantly in its protonated, phenolic form.

In a basic solution (pH > pKa) , the hydroxyl group deprotonates to form the phenolate ion. This results in a shift of the absorbance maximum to a longer wavelength (a bathochromic or red shift), which is visually observed as a change from colorless or pale yellow to a more intense yellow color. ekb.egresearchgate.net

This pH-dependent spectral shift can be used to enhance selectivity and sensitivity. By measuring the absorbance at the λmax of the phenolate form in a buffered, alkaline solution, the concentration of this compound can be accurately determined. acs.org

Table 3: General UV-Vis Absorption Characteristics of 4-Nitrophenols

Condition Predominant Species Typical λmax Range
Acidic Solution (pH < 6) Phenolic Form (R-OH) ~315-320 nm researchgate.net

Fluorescence Spectroscopy for Sensitive Detection

Information regarding the intrinsic fluorescence properties of this compound, including its excitation and emission spectra, quantum yield, and fluorescence lifetime, is not available. Research into the development of fluorescent probes or quenching-based sensing mechanisms specifically for this compound has not been identified.

Electrochemical Methods for this compound Quantification

There is a significant body of research on the electrochemical detection of various nitrophenols, which are recognized as priority environmental pollutants. mdpi.comelectrochemsci.orgelectrochemsci.org These methods are noted for their high sensitivity, rapid response, and cost-effectiveness. acs.orgscispace.com However, specific studies applying these techniques to this compound are absent.

Voltammetric Techniques (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)

Voltammetric methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), have been successfully used to study the redox behavior of nitrophenols at various modified electrodes. mdpi.comelectrochemsci.org These studies typically investigate the electrochemical reduction of the nitro group. researchgate.net However, no voltammetric data, including reduction potentials or detection limits, could be found specifically for this compound.

Amperometric Sensors for Real-Time Monitoring

Amperometric biosensors have been developed for the detection of phenolic compounds, offering high sensitivity and real-time monitoring capabilities. nih.govresearchgate.net These sensors often utilize enzymes or novel nanomaterials to achieve selective detection. rsc.org Despite the progress in this area for general nitrophenols, the development and application of amperometric sensors for the specific quantification of this compound have not been reported.

Sample Preparation Strategies for this compound in Complex Matrices

Effective sample preparation is crucial for isolating and concentrating analytes from complex environmental or biological samples before analysis. chromatographyonline.comsigmaaldrich.com While general methods for nitrophenols are well-established, their specific applicability and efficiency for this compound have not been documented.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

SPE and LLE are conventional and widely used techniques for the extraction of organic compounds from aqueous solutions. mdpi.com SPE, in particular, is often preferred for the preconcentration of phenols from water samples due to its efficiency and reduced solvent consumption. chromatographyonline.comnih.gov The optimal sorbents, solvents, and pH conditions for the selective extraction of this compound using SPE or LLE have not been determined.

Microextraction Techniques (e.g., SPME, LPME)

Modern microextraction techniques, including solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), offer advantages such as miniaturization, reduced solvent use, and simplicity. These methods have been applied to the analysis of various nitrophenols in environmental samples. researchgate.netbohrium.comresearchgate.net However, research detailing the development and optimization of SPME or LPME methods for this compound is not available.

Validation of Analytical Methods for this compound (e.g., LOD, LOQ, Accuracy, Precision)

A comprehensive search for validated analytical methodologies specifically for the detection and quantification of this compound did not yield specific data on validation parameters such as the limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision for this particular compound. While analytical methods have been developed and validated for a variety of other nitrophenol compounds, including isomers like 3-methyl-4-nitrophenol (B363926), the scientific literature readily available does not provide specific validation reports for this compound.

The validation of an analytical method is a critical process that demonstrates its suitability for its intended purpose. This process involves establishing key performance characteristics to ensure the reliability and accuracy of the results. The typical validation parameters include:

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the established experimental conditions. nih.gov

Accuracy: The closeness of agreement between the mean of a series of measurements and the accepted true value. It is often expressed as a percentage recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

In the absence of specific data for this compound, it is not possible to provide detailed research findings or data tables for its analytical method validation. The development and validation of such a method would be a prerequisite for the accurate and reliable measurement of this compound in various matrices.

Further research would be required to develop and validate an analytical method specifically for this compound, which would then allow for the generation of the specific data tables and detailed research findings requested.

Future Research Directions and Unaddressed Challenges Concerning 2,3,6 Trimethyl 4 Nitrophenol

Development of Novel and Sustainable Synthetic Routes for 2,3,6-Trimethyl-4-nitrophenol

Current synthetic methodologies for nitrophenols often rely on traditional nitration techniques that can generate significant waste and involve harsh reaction conditions. paspk.orggoogle.com The synthesis of the precursor, 2,3,6-trimethylphenol (B1330405), has been achieved through vapor-phase methylation of phenolic compounds over specialized catalysts. google.com A primary challenge is the development of selective, efficient, and environmentally benign methods for the subsequent nitration of 2,3,6-trimethylphenol to yield the desired 4-nitro isomer.

Future research should focus on "green" chemistry principles. This includes exploring solid acid catalysts, such as nanosized tungsten oxide supported on sulfated SnO2, which have shown promise in the selective nitration of phenol (B47542). paspk.org The goal is to devise synthetic pathways that minimize the use of hazardous solvents and costly catalysts, reduce reaction times, and increase product yield and selectivity. paspk.orgresearchgate.net Investigating catalyst-free systems under controlled physical parameters, which have proven economical for producing other nitrophenols, could provide a viable route for industrial-scale production. paspk.org

Table 1: Potential Sustainable Synthetic Strategies for this compound
StrategyDescriptionPotential AdvantagesKey Research Challenge
Solid Acid CatalysisUtilizing reusable solid catalysts (e.g., supported metal oxides, zeolites) to direct the nitration of 2,3,6-trimethylphenol. paspk.orgCatalyst reusability, reduced corrosive waste, potentially higher regioselectivity.Designing a catalyst with high selectivity for the 4-position on the trimethylphenol ring.
Solvent-Free SynthesisConducting the nitration reaction in the absence of organic solvents, possibly under controlled temperature and pressure. paspk.orgEliminates solvent-related toxicity and waste, simplifies product purification.Managing reaction exotherms and ensuring efficient mixing of reactants.
BiocatalysisEmploying enzymes (e.g., nitrating enzymes) to perform the transformation under mild, aqueous conditions.High specificity, biodegradable catalysts, minimal environmental impact.Discovering or engineering an enzyme stable and active towards the 2,3,6-trimethylphenol substrate.

Integration of Machine Learning and AI in Computational Predictions for this compound

Understanding the Long-term Environmental Fate and Bioavailability of this compound Transformation Products

The environmental persistence and fate of nitrophenols are of significant concern. cdc.govcdc.gov While the biodegradation of simpler nitrophenols has been studied, there is a complete lack of data on the environmental transformation of this compound. cdc.gov The three methyl groups on the aromatic ring may significantly alter its susceptibility to microbial degradation compared to unsubstituted 4-nitrophenol (B140041).

A critical unaddressed challenge is to identify the primary degradation pathways (both biotic and abiotic) and the resulting transformation products. Research is needed to determine the half-life of this compound in various environmental compartments like soil and water. cdc.gov Furthermore, the bioavailability and potential bioaccumulation of both the parent compound and its metabolites in organisms must be investigated. Studies on 4-nitrophenol show it is metabolized and rapidly excreted in animals, but it is unknown how the trimethyl substitution pattern would affect these toxicokinetic processes. cdc.govnih.gov

Discovery of New Mechanistic Insights into Biological Interactions of this compound at the Molecular Level

The toxicological profile of this compound is largely unknown. While data exists for some trimethylphenols and nitrophenols, the combined effect of the nitro and multiple methyl groups on biological activity is uncharacterized. nih.govnih.gov For example, studies on Daphnia magna have shown that trimethylphenols are less acutely toxic than cresols, indicating that the degree of methylation influences toxicity. nih.gov However, the nitro group adds a different dimension of reactivity and metabolic potential.

Future research must focus on elucidating the mechanisms of interaction at the molecular level. This involves identifying specific cellular targets, such as enzymes or receptors, and understanding how the compound might induce oxidative stress, disrupt metabolic pathways, or exert other toxic effects. Studies on other nitrophenols indicate that metabolism can proceed via oxidation and reduction, followed by conjugation reactions. cdc.govnih.gov Determining the specific metabolic pathways for this compound and characterizing the resulting metabolites is essential for a comprehensive risk assessment.

Innovative Applications of this compound in Nanomaterials and Smart Systems

While often studied as an environmental pollutant, the unique structure of this compound may lend itself to innovative applications in materials science. Nitrophenols, particularly 4-nitrophenol, are widely used as model compounds to test the catalytic activity of various nanomaterials in reduction reactions. nih.govscispace.comnih.gov

An unexplored area of research is the use of this compound as a building block for advanced materials. Its functional groups (hydroxyl, nitro) and substituted aromatic ring could be leveraged for the synthesis of novel polymers, dyes, or functionalized nanoparticles. For instance, the reduction of the nitro group to an amine would yield 4-amino-2,3,6-trimethylphenol (B1266046), a potentially valuable monomer for creating specialized polymers or as a ligand for metal complexes. There is also potential for its incorporation into "smart" systems, such as sensors or responsive materials, where the electronic properties of the nitrophenol moiety could be exploited for signal transduction. nih.gov

Table 2: Potential Innovative Applications for this compound
Application AreaPotential Role of this compoundResearch Objective
Polymer ChemistryAs a monomer or precursor to a monomer (e.g., 4-amino-2,3,6-trimethylphenol) for high-performance polymers.Synthesize and characterize polymers with unique thermal, mechanical, or optical properties.
Nanomaterial SynthesisAs a capping agent or surface modifier for nanoparticles, influencing their stability and catalytic properties. scispace.comCreate functionalized nanoparticles with tailored surface chemistry for catalysis or sensing.
Smart MaterialsAs a component in chemoresponsive materials, where interaction with an analyte changes the material's properties (e.g., color, conductivity).Develop novel sensors or actuators that respond to specific chemical stimuli.
Specialty Dyes/PigmentsAs a precursor for the synthesis of new colorants with specific spectral properties.Explore the synthesis of azo dyes or other chromophores derived from the compound's amino derivative.

Enhancement of Analytical Sensitivity and Selectivity for this compound in Environmental Monitoring

Effective environmental monitoring requires analytical methods that are both highly sensitive and selective. A significant challenge in the analysis of this compound is its potential co-occurrence with numerous other phenolic isomers and structurally related compounds in environmental samples. jchr.orgbohrium.com Standard methods may suffer from spectral or chromatographic overlap, leading to inaccurate quantification. researchgate.net

Future research should aim to develop novel analytical platforms with enhanced selectivity. This could involve creating molecularly imprinted polymers (MIPs) specifically designed to bind this compound, for use in solid-phase extraction or as recognition elements in chemical sensors. researchgate.net Additionally, advancements in high-resolution mass spectrometry and multi-dimensional chromatography could provide the necessary resolving power to distinguish it from complex matrix interferences. Developing highly specific electrochemical or optical sensors would enable rapid, on-site detection, which is crucial for effective environmental management. nih.govacs.org

Multidisciplinary Research Bridging Synthesis, Theory, and Application for this compound

The exploration of novel chemical compounds with tailored properties necessitates a collaborative, multidisciplinary approach that integrates synthetic chemistry, theoretical modeling, and applied sciences. For a sparsely studied molecule like this compound, such a synergistic effort is paramount to unlocking its scientific and commercial potential. Future research endeavors should focus on creating a feedback loop where experimental synthesis informs theoretical models, which in turn guide the exploration of practical applications.

A significant challenge in the study of this compound is the current lack of a well-established and high-yielding synthetic pathway. While the nitration of the parent compound, 2,3,6-trimethylphenol, is a logical route, the directing effects of the existing methyl and hydroxyl groups on the aromatic ring can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product. Future synthetic research should focus on optimizing reaction conditions—such as the choice of nitrating agent, solvent, and temperature—to enhance the regioselectivity for the 4-position. Furthermore, the development of novel catalytic systems could provide a more efficient and environmentally benign synthetic strategy.

Concurrent with synthetic efforts, a robust theoretical and computational investigation of this compound is essential. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, spectroscopic properties, and reactivity. These theoretical predictions can then be validated against experimental data obtained from the synthesized compound. Such a collaborative cycle between synthetic and theoretical chemists can accelerate the understanding of the compound's fundamental properties.

The potential applications of this compound remain largely unexplored. Drawing parallels from other substituted nitrophenols, this compound could find utility as an intermediate in the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals. cdc.govnih.gov For instance, the nitro group can be readily reduced to an amino group, opening up a wide range of further chemical transformations. Multidisciplinary teams, including materials scientists and biochemists, could investigate the potential of this compound and its derivatives in these areas. Theoretical predictions on properties such as lipophilicity and electronic absorption spectra could guide the screening of this compound for specific applications. nih.govresearchgate.net

An integrated research program, as outlined in the table below, would foster a dynamic interplay between different scientific disciplines. Synthetic chemists would provide pure samples of this compound for experimental characterization. Theoretical chemists would use the experimental data to refine their computational models, leading to more accurate predictions of the compound's behavior. In turn, these predictions would guide the exploration of new applications by applied scientists. This iterative process of synthesis, theoretical analysis, and application testing is crucial for the comprehensive evaluation of this compound and for identifying promising avenues for future research and development.

Interactive Data Table: Proposed Multidisciplinary Research Framework for this compound

Research AreaKey ObjectivesMethodologiesPotential Outcomes
Synthesis Develop a high-yield, regioselective synthesis of this compound.Optimization of nitration conditions (reagents, solvents, temperature); Exploration of novel catalytic methods.Efficient and scalable production of the target compound.
Theoretical Chemistry Elucidate the electronic structure, spectroscopic properties, and reactivity of the molecule.Density Functional Theory (DFT) calculations; Time-dependent DFT (TD-DFT) for excited states.Prediction of spectroscopic signatures (UV-Vis, IR, NMR) and reactivity hotspots.
Applied Sciences Investigate potential applications as an intermediate in various chemical industries.Synthesis of derivatives; Screening for biological activity or material properties.Identification of new leads for pharmaceuticals, agrochemicals, or functional materials.

This collaborative framework will be instrumental in overcoming the current knowledge gaps and paving the way for the systematic exploration and potential exploitation of this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2,3,6-Trimethyl-4-nitrophenol, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis involving nitration of pre-methylated phenol derivatives. Optimize temperature (e.g., 0–5°C for nitration) and stoichiometric ratios (e.g., nitric acid as nitrating agent). Purification via column chromatography or recrystallization improves purity .
  • Key Considerations : Methyl groups in the 2,3,6-positions sterically hinder nitration, requiring longer reaction times. Monitor intermediates using HPLC or NMR for regioselectivity validation .

Q. How do the physical properties (e.g., solubility, melting point) of this compound compare to simpler nitrophenols like 4-nitrophenol?

  • Data : Methyl groups increase hydrophobicity, reducing aqueous solubility (e.g., ~1.34 g/L for 3-methyl-4-nitrophenol vs. 16 g/L for 4-nitrophenol). Melting points are higher due to enhanced van der Waals interactions (e.g., 127–129°C for 3-methyl-4-nitrophenol) .
  • Experimental Validation : Use differential scanning calorimetry (DSC) for melting point analysis and shake-flask methods for solubility profiling .

Advanced Research Questions

Q. What role does this compound play in catalytic reduction studies, and how do methyl groups influence reaction kinetics?

  • Mechanistic Insight : The compound serves as a model substrate for studying hydrogenation or photocatalytic reduction of nitro groups. Methyl substituents stabilize transition states via steric effects, slowing reaction rates compared to unsubstituted nitrophenols .
  • Methodology : Employ Pt/C or Pd-based catalysts under H₂. Monitor kinetics via UV-Vis spectroscopy (absorbance decay at ~400 nm for nitro group reduction) .

Q. How can contradictions in toxicokinetic data for nitrophenol derivatives, including this compound, be resolved?

  • Data Gaps : Limited interspecies ADME (absorption, distribution, metabolism, excretion) data exist, particularly for inhalation and dermal exposure routes. Human placental transfer studies are absent .
  • Proposed Solutions : Conduct isotope-labeled in vivo studies (e.g., ¹⁴C-tracing in rodents) and develop PBPK (physiologically based pharmacokinetic) models to extrapolate animal data to humans .

Q. What experimental designs are optimal for analyzing enzyme interactions with this compound in biochemical assays?

  • Methodology : Use the compound as a competitive inhibitor or substrate in assays with enzymes like oxidoreductases or hydrolases. Quantify activity via spectrophotometric detection of 4-nitrophenol release (λ = 400 nm) .
  • Advanced Techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities and thermodynamic parameters .

Comparative and Mechanistic Questions

Q. How does the electronic effect of methyl groups in this compound alter its redox behavior compared to 2,4-dinitrophenol?

  • Electrochemical Analysis : Cyclic voltammetry reveals that methyl groups donate electron density, shifting reduction potentials to less negative values. Compare with nitroaromatics lacking methyl substituents .
  • Applications : Insights inform the design of redox-active sensors or environmental remediation agents .

Q. What structural analogs of this compound are used in environmental degradation studies, and how do their degradation pathways differ?

  • Case Studies : Compare with 3-methyl-4-nitrophenol (aerobic degradation via hydroxylation) and 4-nitrophenol (photolytic cleavage). Methyl groups in this compound may impede microbial degradation, requiring cometabolic pathways .
  • Analytical Tools : LC-MS/MS to identify degradation intermediates and stable isotope probing (SIP) for tracking microbial uptake .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.